

Frakefamide TFA: A Technical Guide to a Peripherally Acting Mu-Opioid Agonist

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Compound of Interest

Compound Name: Frakefamide TFA

Cat. No.: B8117600

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Abstract

Frakefamide TFA is a synthetic, fluorinated linear tetrapeptide with selective agonist activity at peripheral mu (μ)-opioid receptors.[1] Its defining characteristic is a restricted ability to cross the blood-brain barrier, which confers a significant advantage over traditional centrally-acting opioids by minimizing adverse effects such as respiratory depression.[1][2] Developed for the treatment of pain, Frakefamide demonstrated analgesic properties in preclinical models and a favorable safety profile in Phase II clinical trials before its development was discontinued.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on **Frakefamide TFA**, including its mechanism of action, pharmacological effects, and the experimental methodologies employed in its evaluation.

Introduction

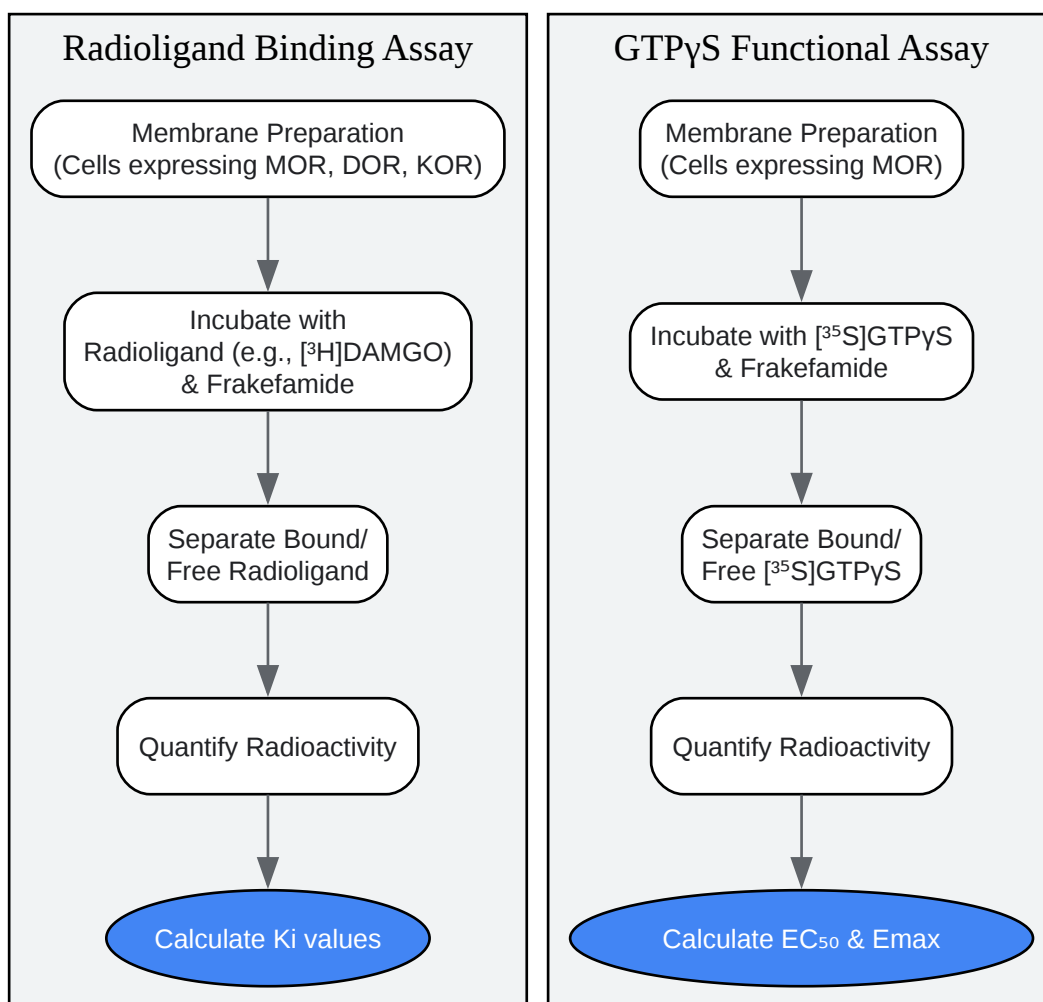
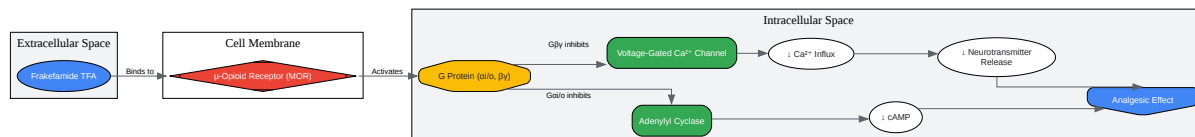
Opioid analgesics are mainstays in the management of moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects, the most life-threatening of which is respiratory depression. The development of peripherally restricted opioid agonists represents a promising therapeutic strategy to dissociate the desired analgesic effects from the undesirable central nervous system (CNS) effects. Frakefamide (TFA salt), with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂, emerged as a potent and selective peripheral μ -opioid receptor agonist.[1] Its large molecular weight (563.62 g/mol) and specific chemical structure contribute to its inability to penetrate the blood-brain barrier.[1][3]

Mechanism of Action

Frakefamide exerts its analgesic effects by selectively binding to and activating μ -opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons.[2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway

The binding of Frakefamide to peripheral μ -opioid receptors triggers the dissociation of the heterotrimeric G protein into its $G_{\alpha i/o}$ and $G_{\beta\gamma}$ subunits. The $G_{\beta\gamma}$ subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The $G_{\alpha i/o}$ subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), further contributing to the reduction of neuronal excitability.



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